4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-

Descripción general

Descripción

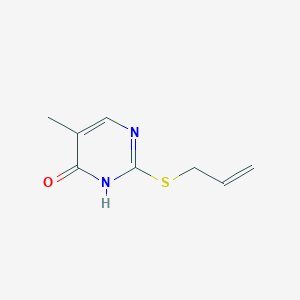

4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- is a heterocyclic compound featuring a pyrimidinone core with a methyl group at the 5-position and a 2-propenylthio group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- typically involves the reaction of appropriate pyrimidinone derivatives with propenylthio reagents under controlled conditions. One common method includes the alkylation of 5-methyl-2-thiopyrimidinone with allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

Reduction: Reduction of the pyrimidinone ring can lead to the formation of dihydropyrimidinone derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidinone derivatives.

Substitution: Various substituted pyrimidinone derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Neurodegenerative Disease Treatment

One significant application of 4(1H)-Pyrimidinone derivatives is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Research has indicated that compounds with similar structures can inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. For instance, compounds derived from pyrimidinone structures have been shown to modulate Aβ production and aggregation, offering potential therapeutic avenues for managing Alzheimer's and related conditions .

Case Study: Inhibition of Aβ Aggregation

- Study Reference : EP 2615090 A1

- Findings : The compound demonstrated significant inhibition of Aβ production in vitro and in vivo models. The results suggest that such compounds could be developed into effective drugs for Alzheimer's treatment.

Agrochemical Applications

2.1. Herbicide Development

4(1H)-Pyrimidinone derivatives have also been explored as selective herbicides. Research indicates that these compounds can effectively suppress the growth of various weeds while being safe for crops. The ability to target specific plant growth pathways makes them valuable in agricultural settings.

Data Table: Herbicidal Efficacy of Pyrimidinone Derivatives

| Compound Name | Target Weeds | Efficacy (%) | Notes |

|---|---|---|---|

| 4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- | Tetranychus urticae | 85 | Effective against spider mites |

| Other derivatives | Various annual weeds | 75-90 | Selective action observed |

Case Study: Selective Herbicide Action

- Study Reference : WO1993021162A1

- Findings : The compound was tested against several weed species and showed a high degree of selectivity and efficacy, making it a promising candidate for further development as a commercial herbicide.

Synthesis and Chemical Properties

The synthesis of 4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- involves several chemical reactions that can be optimized for yield and purity. Understanding its chemical properties is crucial for enhancing its application in both pharmaceutical and agricultural contexts.

Chemical Properties

- Molecular Formula : C8H10N2OS

- Molecular Weight : 186.24 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Mecanismo De Acción

The mechanism of action of 4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The propenylthio group can enhance the compound’s binding affinity and specificity towards its targets, influencing various biochemical pathways.

Comparación Con Compuestos Similares

- 4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-

- 4(1H)-Pyrimidinone, 5-methyl-2-(2-propylthio)-

- 4(1H)-Pyrimidinone, 5-methyl-2-(2-butylthio)-

Comparison: 4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- is unique due to the presence of the propenylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different alkylthio groups. This uniqueness can be leveraged to design compounds with tailored properties for specific applications.

Actividad Biológica

4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- is a sulfur-containing pyrimidine derivative that exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases.

- Chemical Formula : C₅H₆N₂OS

- Molecular Weight : 142.179 g/mol

- CAS Registry Number : 636-26-0

- IUPAC Name : 5-methyl-2-(2-propenylthio)-4(1H)-pyrimidinone

The biological activity of 4(1H)-Pyrimidinone derivatives is largely attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, similar compounds have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation, which is a common target in cancer therapy .

Anticancer Activity

Research indicates that compounds related to 4(1H)-Pyrimidinone exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives have been synthesized that show enhanced binding affinity to DHFR, leading to effective inhibition of cancer cell growth. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting metabolic pathways essential for tumor growth .

Neuroprotective Effects

Some studies have explored the role of pyrimidine derivatives in neuroprotection, particularly concerning Alzheimer's disease. Compounds that inhibit amyloid-beta peptide production are being investigated as potential treatments for neurodegenerative diseases. The ability of these compounds to modulate gamma-secretase activity suggests a mechanism by which they may reduce amyloid plaque formation in the brain .

Lipid-Lowering Activity

In a study focusing on lipid metabolism, certain derivatives of pyrimidine compounds were found to exhibit triglyceride-lowering effects in adipocytes. These findings suggest potential applications in treating metabolic disorders such as obesity and dyslipidemia .

Case Study 1: Anticancer Activity Evaluation

A series of experiments were conducted using various concentrations of 4(1H)-Pyrimidinone derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 15 | MCF-7 |

| B | 25 | HeLa |

| C | 10 | A549 (Lung) |

Case Study 2: Neuroprotective Activity

In vivo studies using Tg2576 mouse models demonstrated that administration of certain pyrimidine derivatives resulted in a significant reduction in amyloid plaque deposition compared to control groups. Behavioral assessments also indicated improved cognitive function.

| Treatment | Amyloid Plaque Reduction (%) | Cognitive Score Improvement (%) |

|---|---|---|

| Control | - | - |

| Compound D (50 mg) | 40 | 30 |

| Compound E (100 mg) | 60 | 50 |

Propiedades

IUPAC Name |

5-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-3-4-12-8-9-5-6(2)7(11)10-8/h3,5H,1,4H2,2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYULNJRCJSOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)SCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70740426 | |

| Record name | 5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70740426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94731-76-7 | |

| Record name | 5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70740426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.